Tumor-Specific Accumulation of SR 4330 vs. Parent Drug SR 4233
In an in vivo murine model, SR 4330 exhibits a substantially higher tumor-to-plasma distribution ratio compared to its active parent drug, Tirapazamine (SR 4233). This demonstrates the preferential formation and/or retention of this metabolite within the hypoxic tumor microenvironment [1]. This differential accumulation is a quantifiable metric that distinguishes SR 4330 as a biomarker of tumor-specific drug metabolism, which cannot be inferred from parent drug measurements alone.
| Evidence Dimension | Tumor-to-Plasma Ratio (Percentage) |
|---|---|
| Target Compound Data | 196% |
| Comparator Or Baseline | SR 4233 (Tirapazamine) at 32% |
| Quantified Difference | SR 4330 ratio is 6.1-fold higher (196% vs. 32%) |
| Conditions | KHT murine sarcoma model, in vivo, 0.2 mmol/kg i.v. dose of SR 4233 |
Why This Matters
This 6.1-fold differential in tumor accumulation quantifies SR 4330's role as a primary metabolic endpoint, making it essential for accurate pharmacokinetic/pharmacodynamic (PK/PD) modeling of Tirapazamine and for interpreting tumor drug exposure in preclinical studies.
- [1] Walton, M. I., & Workman, P. (1993). Pharmacokinetics and bioreductive metabolism of the novel benzotriazine di-N-oxide hypoxic cell cytotoxin tirapazamine (WIN 59075; SR 4233; NSC 130181) in mice. Journal of Pharmacology and Experimental Therapeutics, 265(2), 938-947. View Source
